molecular formula C22H29NO2 B12902412 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine CAS No. 28066-94-6

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine

Cat. No.: B12902412
CAS No.: 28066-94-6
M. Wt: 339.5 g/mol
InChI Key: FYTQTAYCWJNEDW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methoxyphenyl group, a 2-phenoxyethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Substitution Reactions: The 3-methoxyphenyl group and the 2-phenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Alkylation: The propyl group can be introduced through an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-butylpyrrolidine: Similar structure with a butyl group instead of a propyl group.

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

28066-94-6

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine

InChI

InChI=1S/C22H29NO2/c1-3-12-22(19-8-7-11-21(17-19)24-2)13-14-23(18-22)15-16-25-20-9-5-4-6-10-20/h4-11,17H,3,12-16,18H2,1-2H3

InChI Key

FYTQTAYCWJNEDW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CCOC2=CC=CC=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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